molecular formula C16H13NO3S B1354763 (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate CAS No. 237435-26-6

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate

Cat. No.: B1354763
CAS No.: 237435-26-6
M. Wt: 299.3 g/mol
InChI Key: PEBOQXDGEBWWOM-LFIBNONCSA-N
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Description

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of vinyl sulfonates. This compound is characterized by the presence of a cyano group, a phenyl group, and a 4-methylbenzenesulfonate group attached to a vinyl moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate typically involves the reaction of (E)-2-Cyano-1-phenylvinyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the vinyl moiety more susceptible to nucleophilic attack. The sulfonate group serves as a good leaving group, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Vinyl Sulfonates: Compounds such as vinyl methanesulfonate and vinyl benzenesulfonate share similar structural features and reactivity.

    Cyano Compounds: Compounds like acrylonitrile and cyanoacetic acid derivatives have similar cyano functional groups.

Uniqueness

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate is unique due to the combination of its cyano, phenyl, and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

[(E)-2-cyano-1-phenylethenyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-13-7-9-15(10-8-13)21(18,19)20-16(11-12-17)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBOQXDGEBWWOM-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C#N)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442883
Record name GD-0756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-26-6
Record name GD-0756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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